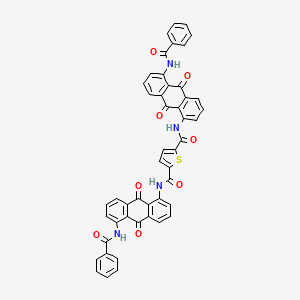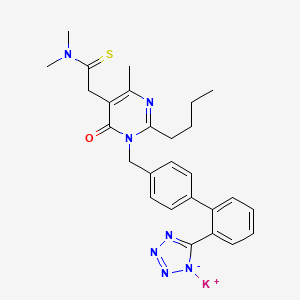
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of tetrahydro-β-carbolines. This compound is characterized by its unique structure, which includes a pyridoindole core and a dimethylaminoethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole typically involves multiple steps. One common method includes the condensation of 2-(2-dimethylaminoethoxy)benzaldehyde with tryptamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(2-Methoxyethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- 1-(2-(2-Ethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
Uniqueness
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is unique due to its specific structural features, such as the presence of the dimethylaminoethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
114896-49-0 |
|---|---|
Formule moléculaire |
C21H25N3O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C21H25N3O/c1-24(2)13-14-25-19-10-6-4-8-17(19)20-21-16(11-12-22-20)15-7-3-5-9-18(15)23-21/h3-10,20,22-23H,11-14H2,1-2H3 |
Clé InChI |
IJPBDQKLNMYKGB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


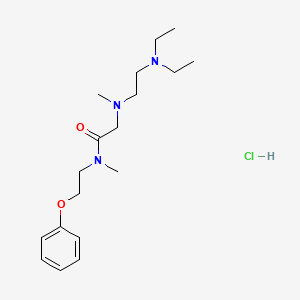


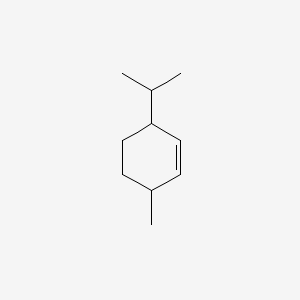
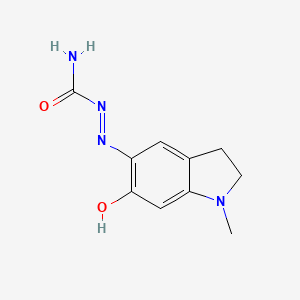
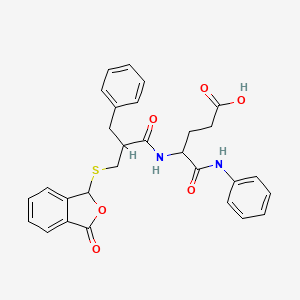


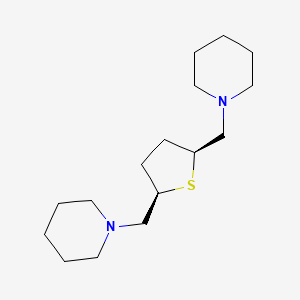
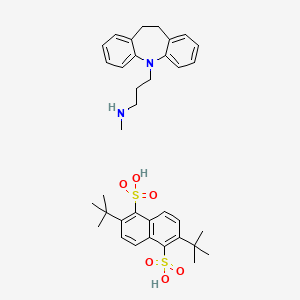

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
